molecular formula C9H16N4O2 B13631215 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B13631215
M. Wt: 212.25 g/mol
InChI Key: NEOZULQOESSFGF-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Ethylamino Group: The ethylamino group can be introduced through nucleophilic substitution reactions using ethylamine.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Compounds with various substituents on the triazole ring or other parts of the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biology, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a pharmaceutical agent. Its triazole ring is a common motif in many drugs, and modifications to its structure can lead to the development of new therapeutic agents.

Industry

In industry, the compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The ethylamino group and propanoic acid moiety can also participate in interactions with biological molecules, modulating the compound’s activity and effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-Triazol-1-yl)propanoic acid: Lacks the dimethyl and ethylamino groups, resulting in different chemical and biological properties.

    3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the ethylamino group, affecting its reactivity and applications.

    2-(Ethylamino)propanoic acid: Lacks the triazole ring, leading to different chemical behavior and uses.

Uniqueness

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is unique due to the combination of its triazole ring, dimethyl groups, ethylamino group, and propanoic acid moiety

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C9H16N4O2/c1-4-10-8(9(14)15)5-13-7(3)11-6(2)12-13/h8,10H,4-5H2,1-3H3,(H,14,15)

InChI Key

NEOZULQOESSFGF-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=NC(=N1)C)C)C(=O)O

Origin of Product

United States

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